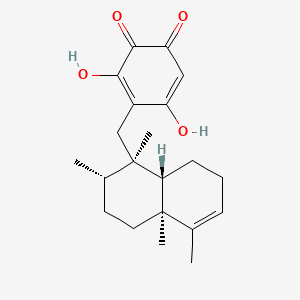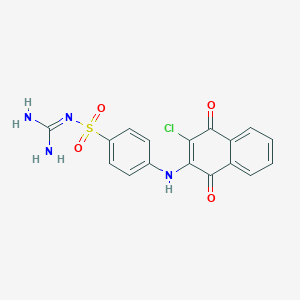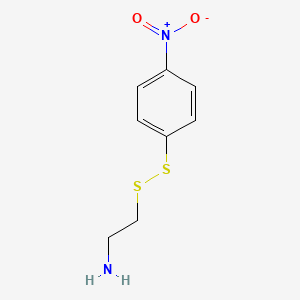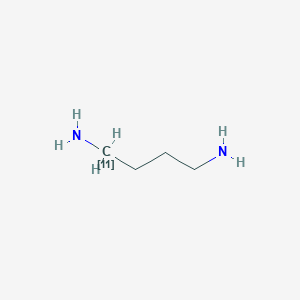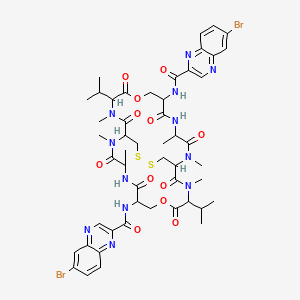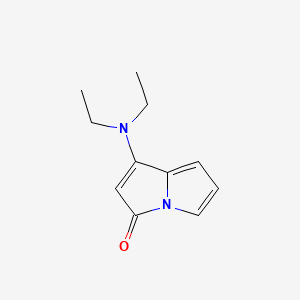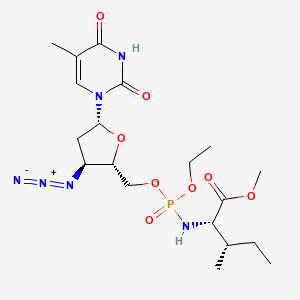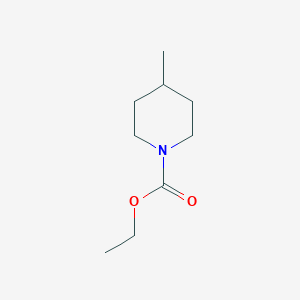
4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of two 3-fluorobenzylthio groups attached to the pyridazinone ring, along with a phenyl group. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of 3-Fluorobenzylthio Groups: The 3-fluorobenzylthio groups can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyridazinone core with 3-fluorobenzyl halides in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Phenyl Group Addition: The phenyl group can be introduced through various methods, including the use of phenylboronic acid in a Suzuki coupling reaction with the appropriate halogenated pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the pyridazinone ring or the aromatic rings, potentially leading to the formation of dihydropyridazinones or reduced aromatic derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazinones and reduced aromatic derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile: Similar in structure but with hydroxyphenyl groups instead of fluorobenzyl groups.
4,5-Bis((3-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone: Similar but with chlorobenzyl groups instead of fluorobenzyl groups.
Uniqueness
4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is unique due to the presence of fluorobenzyl groups, which can impart distinct electronic and steric properties, potentially leading to different biological activities and reactivity compared to its analogs.
属性
CAS 编号 |
5376-24-9 |
|---|---|
分子式 |
C24H18F2N2OS2 |
分子量 |
452.5 g/mol |
IUPAC 名称 |
4,5-bis[(3-fluorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18F2N2OS2/c25-19-8-4-6-17(12-19)15-30-22-14-27-28(21-10-2-1-3-11-21)24(29)23(22)31-16-18-7-5-9-20(26)13-18/h1-14H,15-16H2 |
InChI 键 |
QIHKZJQVQOBZCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC(=CC=C3)F)SCC4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


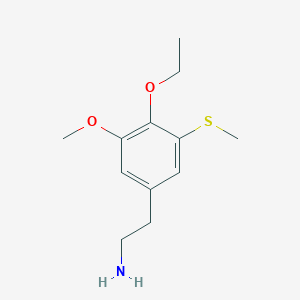
![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)
